
4-Iodobut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobut-3-yn-2-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Iodobut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobut-3-yn-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-Iodobut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodobut-3-yn-2-ol involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the triple bond confer unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobut-3-en-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Iodobut-2-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
3-Iodoprop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
4-Iodobut-3-yn-2-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a triple bond within its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
60127-51-7 |
|---|---|
Fórmula molecular |
C4H5IO |
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
4-iodobut-3-yn-2-ol |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h4,6H,1H3 |
Clave InChI |
QXBZJJNSMJJKED-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


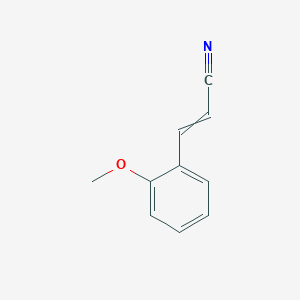
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
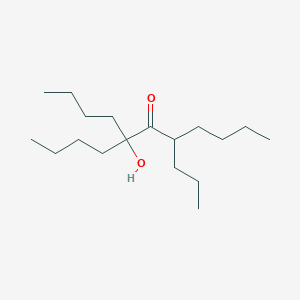
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
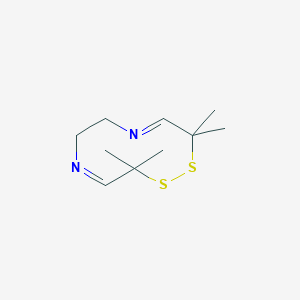

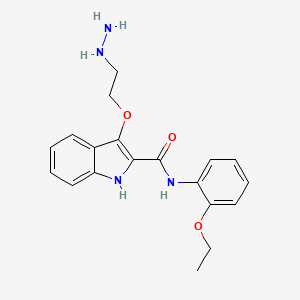
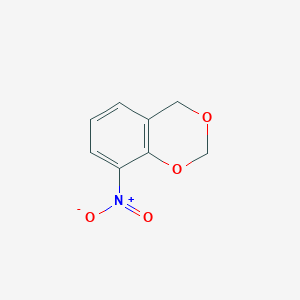
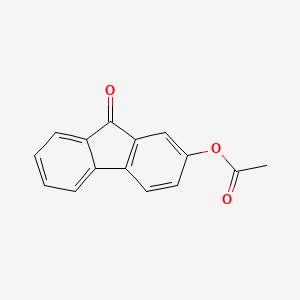

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
